1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098138-97-5
Cat. No.: VC3144891
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098138-97-5 |
|---|---|
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 |
| Standard InChI Key | UWSJUMURRISUHU-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN3C=CN(C3=C2)CCCl |
| Canonical SMILES | C1CC1C2=NN3C=CN(C3=C2)CCCl |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole features a bicyclic heterocyclic core consisting of fused imidazole and pyrazole rings. The core imidazo[1,2-b]pyrazole scaffold serves as a non-classical isostere of indole, an important pharmacophore in numerous drugs . This structural similarity to indole suggests potential applications in drug development while offering distinctive properties.
The compound's structure includes:
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A fused five-membered imidazo[1,2-b]pyrazole ring system
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A 2-chloroethyl substituent at the N1 position
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A cyclopropyl group at position 6
Physical and Chemical Properties
Based on analysis of related compounds, the following properties can be anticipated for 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole:
The presence of the 2-chloroethyl group likely enhances lipophilicity while providing a potential site for nucleophilic substitution reactions. The cyclopropyl group contributes additional lipophilicity and introduces a rigid, geometrically defined substituent that may influence binding interactions with biological targets.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would likely employ established methods for constructing the imidazo[1,2-b]pyrazole scaffold. Based on literature precedents, viable synthetic routes might include:
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Construction of the imidazo[1,2-b]pyrazole core followed by regioselective functionalization
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Cyclization of appropriately substituted precursors
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Modification of existing imidazo[1,2-b]pyrazole derivatives
Specific Synthetic Pathway
A plausible synthetic strategy could involve:
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Preparation of 4-carboxyethyl-5-amino-pyrazole bearing a cyclopropyl group
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Dehydration with concentrated sulfuric acid to form the imidazo[1,2-b]pyrazole scaffold
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N-alkylation with an appropriate 2-chloroethyl halide or sulfonate
The imidazo-pyrazole scaffold formation through dehydration of 4-carboxyethyl-5-amino-pyrazoles has been documented in the literature, representing a viable approach to constructing the core structure .
Functionalization Methods
Recent advances in selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold offer promising strategies for preparing this compound. These include:
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Br/Mg-exchange reactions for introducing substituents at specific positions
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Regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl)
Structural Characterization Techniques
Spectroscopic Analysis
Comprehensive structural characterization of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would employ multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would reveal characteristic signals for the cyclopropyl group (typically 0.5-1.0 ppm), the 2-chloroethyl protons (3.5-4.5 ppm), and the aromatic protons of the heterocyclic system
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¹³C NMR would confirm the carbon framework
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Correlation spectroscopy would establish connectivity relationships
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Mass Spectrometry
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Expected molecular ion peak around m/z 209 with characteristic isotope pattern due to chlorine
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Fragmentation pattern likely featuring loss of the chloroethyl group
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Infrared Spectroscopy
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Characteristic bands for C=N, C=C, and C-Cl stretching vibrations
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X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural confirmation, revealing:
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Bond lengths and angles
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Torsion angles between the cyclopropyl group and the heterocyclic core
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Three-dimensional packing arrangements
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Potential intermolecular interactions in the solid state
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would likely be influenced by:
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The imidazo[1,2-b]pyrazole core, which serves as a bioisostere of indole with potentially improved pharmaceutical properties
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The cyclopropyl group at position 6, which introduces conformational rigidity and lipophilicity
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The 2-chloroethyl group at position 1, which may influence receptor interactions and potentially serve as a reactive site
Studies with related compounds suggest that substitution of an indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media while maintaining biological activity .
Comparison with Related Derivatives
Research Applications
Medicinal Chemistry Research
The imidazo[1,2-b]pyrazole scaffold has attracted significant attention in medicinal chemistry research due to its versatility and favorable properties:
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As a potential lead compound for developing new pharmaceuticals targeting cancer and inflammatory diseases
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As a non-classical isostere of indole with improved physicochemical properties
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As a scaffold for building diverse chemical libraries for biological screening
The specific substitution pattern in 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole may confer unique properties advantageous for specific therapeutic applications.
Structure-Based Drug Design
The well-defined three-dimensional structure of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole makes it amenable to structure-based drug design approaches:
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Computational docking studies to predict binding to potential therapeutic targets
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Structure-activity relationship studies to optimize activity
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Fragment-based approaches using the imidazo[1,2-b]pyrazole core as a privileged scaffold
Chemical Biology Tools
Beyond therapeutic applications, compounds like 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole may serve as valuable tools in chemical biology:
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As probes for studying protein-ligand interactions
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As scaffolds for developing activity-based protein profiling reagents
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As building blocks for chemical genetic approaches
Challenges and Future Directions
Synthetic Challenges
Synthesis of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole presents several challenges:
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Regioselective functionalization of the imidazo[1,2-b]pyrazole core
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Introduction of the cyclopropyl group with stereocontrol
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Optimization of reaction conditions to achieve acceptable yields
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Purification and isolation of the final compound
Recent advances in selective functionalization methods for the imidazo[1,2-b]pyrazole scaffold offer promising solutions to these challenges .
Future Research Directions
Several promising directions for future research on 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole include:
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Development of improved synthetic methodologies
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Comprehensive biological evaluation against diverse targets
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Structure-activity relationship studies through systematic modification
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Exploration of applications beyond medicinal chemistry
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Investigation of potential transformations of the 2-chloroethyl functionality
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